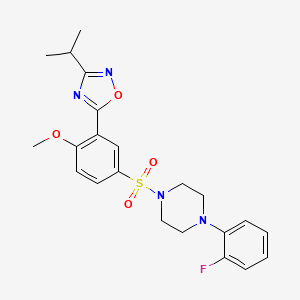![molecular formula C18H23N3O4S B7712282 N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease states.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 involves the activation of sGC. sGC is an enzyme that is responsible for producing cGMP in response to various stimuli. N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 binds to the heme moiety of sGC and enhances its sensitivity to nitric oxide (NO), which is a key regulator of cGMP production. This leads to an increase in cGMP levels, which in turn causes vasodilation and a range of other beneficial effects.
Biochemical and Physiological Effects:
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has a range of biochemical and physiological effects that have been studied extensively in scientific research. These include vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. The compound has also been shown to have anti-inflammatory effects and to improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the role of sGC in various disease states. However, the compound has several limitations as well. It is highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. One area of interest is the potential therapeutic applications of the compound in various disease states. For example, it has been shown to have beneficial effects in pulmonary hypertension and heart failure, but further research is needed to fully understand its potential in these and other disease states. Another area of interest is the development of new sGC activators that are more potent and/or selective than N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. Finally, there is ongoing research into the underlying mechanisms of sGC activation and the role of cGMP in various physiological processes.
Synthesemethoden
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 can be synthesized through a multi-step process involving the reaction of various reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process requires significant expertise and care due to the complex nature of the compound.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have beneficial effects in a range of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by activating sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes vasodilation and a range of other beneficial effects.
Eigenschaften
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-14(2)21-26(23,24)17-9-7-16(8-10-17)25-13-18(22)20-12-15-6-4-5-11-19-15/h4-11,14,21H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDJFXOETSBCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


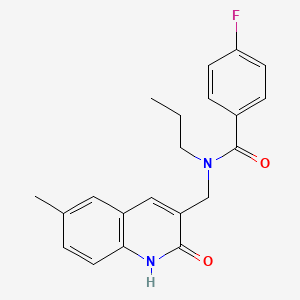

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

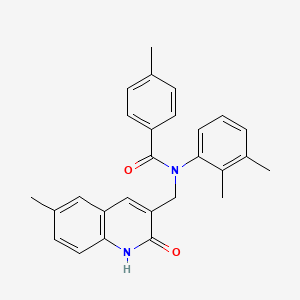
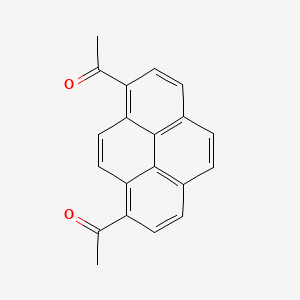

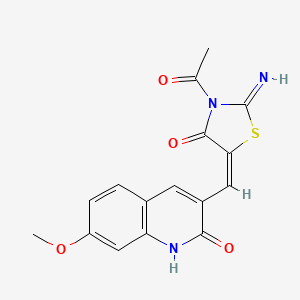
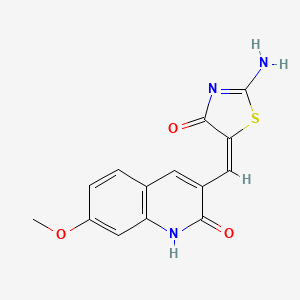
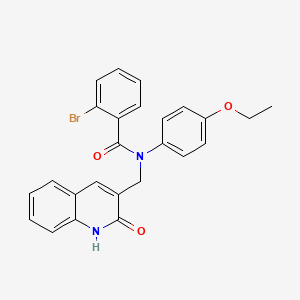

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
